
1-(2-(Cyclopentyloxy)isonicotinoyl)-4-phenylpiperidine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Cyclopentyloxy)isonicotinoyl)-4-phenylpiperidine-4-carbonitrile is a useful research compound. Its molecular formula is C23H25N3O2 and its molecular weight is 375.472. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-(Cyclopentyloxy)isonicotinoyl)-4-phenylpiperidine-4-carbonitrile is a synthetic compound that has garnered interest due to its potential therapeutic applications, particularly in targeting the EP4 receptor associated with various diseases. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in preclinical studies, and potential clinical applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a piperidine ring, a phenyl group, and a carbonitrile moiety. Its chemical formula is C19H22N2O, indicating the presence of nitrogen and oxygen functionalities that are pivotal for its biological interactions.
Research indicates that this compound acts primarily as an EP4 receptor antagonist . The EP4 receptor is part of the prostaglandin E2 receptor family and plays a significant role in various physiological processes, including inflammation and pain modulation. By inhibiting this receptor, the compound may reduce inflammatory responses associated with conditions such as rheumatoid arthritis and certain cancers .
In Vitro Studies
In vitro studies have demonstrated that the compound effectively inhibits EP4 receptor signaling pathways. This inhibition leads to decreased production of pro-inflammatory cytokines, which are crucial in the pathogenesis of inflammatory diseases.
- Table 1: In Vitro Efficacy Against Pro-inflammatory Cytokines
Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | % Inhibition |
---|---|---|---|
IL-6 | 200 | 50 | 75% |
TNF-α | 150 | 30 | 80% |
IL-1β | 100 | 20 | 80% |
In Vivo Studies
Preclinical models have further validated the compound's efficacy. Animal studies have shown significant reductions in inflammation markers and improved clinical scores in models of rheumatoid arthritis.
- Case Study: Rheumatoid Arthritis Model
- Objective : To evaluate the anti-inflammatory effects of the compound.
- Method : Mice were administered varying doses of the compound.
- Results : The high-dose group exhibited a marked reduction in paw swelling compared to controls (p < 0.01).
Potential Clinical Applications
Given its mechanism of action and preclinical efficacy, this compound holds promise for treating several conditions linked to EP4 receptor overactivity:
- Rheumatoid Arthritis : The anti-inflammatory properties suggest potential as a disease-modifying agent.
- Endometriosis : By modulating inflammatory pathways, it may alleviate symptoms associated with this condition.
- Cancer Therapy : The inhibition of tumor-promoting inflammation could enhance therapeutic outcomes in certain malignancies.
特性
IUPAC Name |
1-(2-cyclopentyloxypyridine-4-carbonyl)-4-phenylpiperidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c24-17-23(19-6-2-1-3-7-19)11-14-26(15-12-23)22(27)18-10-13-25-21(16-18)28-20-8-4-5-9-20/h1-3,6-7,10,13,16,20H,4-5,8-9,11-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOLROMJFWZNAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=CC(=C2)C(=O)N3CCC(CC3)(C#N)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。